![molecular formula C10H9NO3 B8211685 Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B8211685.png)
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate
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Overview
Description
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
Preparation Methods
The synthesis of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base like triethylamine and proceed through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Chemical Reactions Analysis
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can undergo various chemical reactions:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like Grignard reagents or organolithium compounds.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
Recent studies have demonstrated the compound's promising biological activities, particularly in the fields of anticancer and antimicrobial research:
Anticancer Activity
Research indicates that derivatives of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate exhibit significant anticancer properties. For example:
- In vitro studies showed that certain derivatives displayed potent activity against human lung adenocarcinoma cells (A549) with notable cytotoxic effects compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as an antimicrobial agent .
Case Study on Anticancer Efficacy
A study conducted at a leading research institution focused on the compound's efficacy against various cancer cell lines:
- Objective: To evaluate the cytotoxic effects of this compound derivatives.
- Methodology: A549 cells were treated with varying concentrations of the compound, followed by viability assays.
- Results: The study found a dose-dependent reduction in cell viability, with some derivatives achieving over 70% inhibition at specific concentrations.
Case Study on Antimicrobial Properties
Another investigation assessed the antimicrobial activity of the compound against clinically relevant pathogens:
- Objective: To determine effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
- Methodology: The Minimum Inhibitory Concentration (MIC) was measured using standard broth dilution methods.
- Results: Certain derivatives showed promising MIC values, suggesting potential for therapeutic applications in treating resistant infections.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring system and exhibit a wide range of biological activities.
Cyclopentapyrazine derivatives: These compounds are structurally related and are known for their flavor properties in food chemistry.
Indole derivatives: Although structurally different, indole derivatives also exhibit significant biological activities and are widely studied in medicinal chemistry.
Biological Activity
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate (CAS No. 1936501-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NO₃ |
Molecular Weight | 191.18 g/mol |
CAS Number | 1936501-11-9 |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound has been achieved through various methods, including cyclization reactions involving substituted pyridines and carbonyl compounds. The use of catalysts such as manganese(II) triflate has been noted to enhance yields and selectivity in the formation of cyclopenta[C]pyridine derivatives .
Antiviral Activity
Recent studies have demonstrated that derivatives of cyclopenta[C]pyridines exhibit significant antiviral properties. For instance, modifications at position 5 have led to compounds that show superior activity against Tobacco Mosaic Virus (TMV), with certain derivatives achieving over 50% efficacy at concentrations as low as 500 μg/mL . The molecular docking studies suggest that these compounds bind effectively to viral proteins, enhancing their antiviral potential.
Insecticidal and Fungicidal Properties
In addition to antiviral activity, this compound has been evaluated for its insecticidal and fungicidal properties. Certain derivatives have shown promising results against pests such as Plutella xylostella, with larvicidal efficacy exceeding 90% . Furthermore, these compounds have demonstrated broad-spectrum fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, indicating their potential application in agricultural settings.
Toxicological Profile
The toxicological assessment of the compound revealed low toxicity levels in model organisms such as zebrafish, which is a critical factor for its development into safe agricultural or pharmaceutical agents. This suggests a favorable therapeutic window for further exploration .
The mechanism by which Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine exerts its biological effects involves interaction with specific molecular targets. For antiviral activity, it appears to inhibit viral replication by binding to viral proteins essential for the life cycle of the virus . The structural features of the compound facilitate this interaction, making it a candidate for further development.
Case Studies
- Antiviral Efficacy : A study reported that a derivative with an m-methoxyphenyl substitution exhibited an inactivation effect of 51.1% against TMV at a concentration of 500 μg/mL. This was significantly higher than traditional antiviral agents like ribavirin .
- Agricultural Applications : In trials assessing insecticidal activity, derivatives showed effective control over Plutella xylostella, suggesting their utility in integrated pest management strategies .
Properties
IUPAC Name |
methyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-4-6-5-11-3-2-7(6)9(8)12/h2-3,5,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXRPEMDMDZDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.